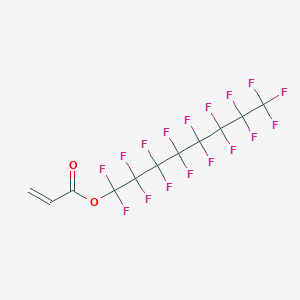

perfluorooctyl acrylate

Description

The exact mass of the compound Heptadecafluorooctyl prop-2-enoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H3F17O2/c1-2-3(29)30-11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHKMSIZNZJZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H3F17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572135 | |

| Record name | Heptadecafluorooctyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15498-45-0 | |

| Record name | Heptadecafluorooctyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorooctyl Acrylate (CAS: 17527-29-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H,1H,2H,2H-Perfluorooctyl Acrylate (B77674) (CAS: 17527-29-6), a fluorinated acrylate monomer. This document details its chemical and physical properties, synthesis and polymerization protocols, key applications, and a summary of available safety and toxicological information. The content is structured to serve as a vital resource for professionals in research, development, and drug delivery.

Chemical and Physical Properties

1H,1H,2H,2H-Perfluorooctyl Acrylate is a colorless to pale yellow liquid. Its structure, featuring a reactive acrylate group and a perfluorinated alkyl chain, imparts unique properties such as the ability to lower surface energy, leading to hydrophobic and oleophobic characteristics. These properties make it a valuable monomer in the synthesis of specialty polymers.

Table 1: Chemical and Physical Properties of 1H,1H,2H,2H-Perfluorooctyl Acrylate

| Property | Value |

| CAS Number | 17527-29-6 |

| Molecular Formula | C11H7F13O2 |

| Molecular Weight | 418.15 g/mol |

| Appearance | Clear, colorless to pale yellow liquid with a faint odor |

| Boiling Point | 76-80 °C at 8 mmHg |

| Density | 1.554 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.338 |

| Flash Point | 102 °C (215.6 °F) - closed cup[1] |

| Storage Temperature | 2-8°C |

| Solubility | Information not widely available, but expected to be soluble in fluorinated solvents and some organic solvents. |

Synthesis and Polymerization

The synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate and its subsequent polymerization are critical processes for its application. Detailed experimental protocols for both are provided below.

Experimental Protocol: Synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate

The synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate is typically achieved through the esterification of 1H,1H,2H,2H-perfluorooctan-1-ol with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

1H,1H,2H,2H-perfluorooctan-1-ol

-

Acryloyl chloride

-

Triethylamine (B128534) (TEA) or other suitable base

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography (optional)

Methodology:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,2H,2H-perfluorooctan-1-ol in anhydrous dichloromethane.

-

Add triethylamine to the solution. The molar ratio of TEA to the alcohol should be approximately 1.1:1.

-

Cool the flask to 0°C in an ice bath with continuous stirring.

-

Slowly add acryloyl chloride (approximately 1.05 molar equivalents relative to the alcohol) to the cooled solution using a dropping funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude 1H,1H,2H,2H-Perfluorooctyl Acrylate by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Free-Radical Polymerization of 1H,1H,2H,2H-Perfluorooctyl Acrylate

Poly(1H,1H,2H,2H-perfluorooctyl acrylate) can be synthesized via free-radical polymerization.

Materials:

-

1H,1H,2H,2H-Perfluorooctyl Acrylate monomer

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous solvent (e.g., toluene, ethyl acetate, or a fluorinated solvent)

-

Schlenk flask or similar reaction vessel

-

Magnetic stir bar

-

Oil bath

-

Inert gas (nitrogen or argon)

-

Precipitating solvent (e.g., methanol (B129727) or hexane)

Methodology:

-

Dissolve the 1H,1H,2H,2H-Perfluorooctyl Acrylate monomer in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. A typical solvent to monomer ratio is 90:10 (w/w).

-

Add the radical initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).

-

De-gas the solution to remove oxygen, which can inhibit polymerization. This can be achieved by three freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) in an oil bath under an inert atmosphere with continuous stirring.

-

Allow the polymerization to proceed for the desired amount of time, which can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.

-

Terminate the polymerization by cooling the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a stirred, non-solvent (e.g., methanol or hexane).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator.

-

Dry the final polymer product under vacuum.

Synthesis and Polymerization Workflow

The following diagram illustrates the general workflow for the synthesis of the monomer and its subsequent polymerization.

Caption: Synthesis and Polymerization Workflow.

Applications

The unique properties of 1H,1H,2H,2H-Perfluorooctyl Acrylate and its corresponding polymer make them suitable for a variety of applications, primarily in surface modification.

Table 2: Applications of 1H,1H,2H,2H-Perfluorooctyl Acrylate

| Application Area | Description |

| Superhydrophobic and Oleophobic Coatings | The low surface energy imparted by the perfluoroalkyl chains makes its polymer ideal for creating water- and oil-repellent surfaces on various substrates, including textiles, paper, and electronics.[2] |

| Stain and Soil Repellents | Used in the treatment of textiles and carpets to provide stain and soil resistance. |

| Anti-graffiti and Anti-fouling Coatings | The non-stick properties of the polymer can be utilized in coatings to prevent graffiti adhesion and marine biofouling. |

| Drug Delivery | Nanoparticles formulated from fluorinated polymers are being explored for their potential in drug delivery systems, leveraging their unique properties for targeted delivery. |

| Electronics and Microfluidics | As a coating to modify the surface properties of electronic components and microfluidic channels. |

Experimental Protocol: Preparation of a Superhydrophobic Surface (General Method)

This protocol outlines a general procedure for creating a superhydrophobic surface using a solution of poly(1H,1H,2H,2H-perfluorooctyl acrylate).

Materials:

-

Poly(1H,1H,2H,2H-perfluorooctyl acrylate)

-

A suitable solvent (e.g., a fluorinated solvent or a solvent mixture)

-

Substrate to be coated (e.g., glass slide, textile, metal)

-

Dip-coater, spin-coater, or spray gun

-

Oven

Methodology:

-

Prepare a dilute solution of poly(1H,1H,2H,2H-perfluorooctyl acrylate) in the chosen solvent. The concentration will depend on the application method and desired coating thickness.

-

Thoroughly clean and dry the substrate to ensure good adhesion of the coating.

-

Apply the polymer solution to the substrate using one of the following methods:

-

Dip-coating: Immerse the substrate in the polymer solution for a set period, then withdraw it at a constant speed.

-

Spin-coating: Dispense the polymer solution onto the center of the substrate and spin at a high speed to create a uniform film.

-

Spray-coating: Use a spray gun to apply a fine mist of the polymer solution onto the substrate.

-

-

Allow the solvent to evaporate from the coated substrate at room temperature.

-

Cure the coating in an oven at a temperature and for a duration appropriate for the substrate and polymer to ensure a durable finish.

Safety and Toxicological Information

Due to its classification as a per- and polyfluoroalkyl substance (PFAS), 1H,1H,2H,2H-Perfluorooctyl Acrylate requires careful handling. It is important to note that specific toxicological data for this exact compound is limited in publicly available literature. The information presented here is based on the Safety Data Sheet (SDS) and general knowledge of related fluorinated compounds and acrylates.

Table 3: GHS Hazard Information for 1H,1H,2H,2H-Perfluorooctyl Acrylate

| Hazard | Description |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] H373: May cause damage to organs (liver, teeth) through prolonged or repeated exposure.[1] H410: Very toxic to aquatic life with long lasting effects.[1] |

| Precautionary Statements | P260, P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P314, P332+P313, P337+P313, P362+P364, P391, P403+P233, P405, P501 |

Toxicological Profile Summary

-

Acute Toxicity: Not classified as acutely toxic via oral, dermal, or inhalation routes.[2]

-

Skin and Eye Irritation: Classified as a skin and serious eye irritant.[2] Direct contact should be avoided.

-

Respiratory Irritation: May cause respiratory irritation.[2] Work should be conducted in a well-ventilated area or with appropriate respiratory protection.

-

Sensitization: Not classified as a respiratory or skin sensitizer.[2]

-

Germ Cell Mutagenicity and Carcinogenicity: Not classified as a mutagen or carcinogen.[2]

-

Reproductive Toxicity: Not classified for reproductive toxicity.[2]

-

Specific Target Organ Toxicity (STOT): May cause respiratory irritation upon single exposure and may cause damage to the liver and teeth through prolonged or repeated exposure.[1][2]

Considerations for Drug Development Professionals:

Given the limited specific toxicological data for 1H,1H,2H,2H-Perfluorooctyl Acrylate, a precautionary approach is warranted, especially in applications related to drug development. The broader class of PFAS compounds has come under scrutiny for their persistence, bioaccumulation, and potential for adverse health effects. While fluorinated polymers can offer unique advantages in drug delivery systems, a thorough risk assessment, including in vitro and in vivo toxicological studies, would be essential for any formulation intended for therapeutic use. Studies on related fluorinated acrylates have shown varying levels of cytotoxicity, often dependent on the specific chemical structure and fluorine content. Therefore, any application in the pharmaceutical or biomedical field would necessitate rigorous biocompatibility and toxicity testing.

Conclusion

1H,1H,2H,2H-Perfluorooctyl Acrylate is a versatile fluorinated monomer with significant potential in materials science, particularly for the creation of functional surfaces with low surface energy. This guide has provided detailed information on its properties, synthesis, polymerization, and applications, along with a summary of the available safety information. For researchers and professionals, especially in the field of drug development, the unique properties of polymers derived from this monomer are of interest. However, the limited specific toxicological data underscores the need for thorough investigation and a cautious approach when considering its use in biological applications.

References

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorooctyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1H,2H,2H-Perfluorooctyl acrylate (B77674) is a significant fluorinated monomer utilized in the synthesis of polymers with specialized surface properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and polymerization, and a summary of its primary applications. The information is intended for researchers, scientists, and professionals in drug development who are interested in the unique attributes of fluorinated polymers.

Chemical and Physical Properties

1H,1H,2H,2H-Perfluorooctyl acrylate, also known as 2-(perfluorohexyl)ethyl acrylate, is a colorless oily liquid. Its chemical structure incorporates a highly fluorinated alkyl chain, which imparts unique properties to the resulting polymers, such as low surface energy, hydrophobicity, and oleophobicity.

Table 1: Chemical and Physical Properties of 1H,1H,2H,2H-Perfluorooctyl Acrylate

| Property | Value | Reference |

| CAS Number | 17527-29-6 | [1][2] |

| Molecular Formula | C11H7F13O2 | [1] |

| Molecular Weight | 418.15 g/mol | [1] |

| Density | 1.554 g/mL at 25 °C | [2] |

| Boiling Point | 76-80 °C at 8 mm Hg | [2] |

| Refractive Index (n20/D) | 1.338 | [2][3] |

| Flash Point | 102 °C (closed cup) | [4] |

| Solubility | Sparingly soluble in chloroform, ethyl acetate, and slightly soluble in methanol (B129727). | |

| Appearance | Colorless oil |

Synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate

The synthesis of 1H,1H,2H,2H-perfluorooctyl acrylate is typically achieved through the esterification of 1H,1H,2H,2H-perfluorooctan-1-ol with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Esterification

Materials:

-

1H,1H,2H,2H-Perfluorooctan-1-ol

-

Acryloyl chloride

-

Triethylamine (B128534) (TEA) or other suitable base

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,2H,2H-perfluorooctan-1-ol in anhydrous dichloromethane.

-

Add triethylamine to the solution. The molar ratio of triethylamine to the alcohol should be approximately 1.1:1.

-

Cool the flask to 0 °C in an ice bath with continuous stirring.

-

Slowly add acryloyl chloride (approximately 1.05 molar equivalents relative to the alcohol) to the cooled solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 12-24 hours.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude 1H,1H,2H,2H-perfluorooctyl acrylate by vacuum distillation or column chromatography on silica (B1680970) gel.

Diagram 1: Synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate

Caption: Workflow for the synthesis of 1H,1H,2H,2H-perfluorooctyl acrylate.

Polymerization of 1H,1H,2H,2H-Perfluorooctyl Acrylate

1H,1H,2H,2H-Perfluorooctyl acrylate can be polymerized through various methods, with free-radical polymerization being a common technique. The resulting poly(1H,1H,2H,2H-perfluorooctyl acrylate) exhibits the desirable properties of the fluorinated monomer.

Experimental Protocol: Free-Radical Polymerization

Materials:

-

1H,1H,2H,2H-Perfluorooctyl acrylate monomer

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous solvent (e.g., toluene, ethyl acetate, or a fluorinated solvent)

-

Schlenk flask or reaction vessel with a condenser and inert gas inlet

-

Magnetic stirrer and stir bar

-

Oil bath or other heating apparatus

-

Freeze-pump-thaw equipment or inert gas source for de-gassing

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve the 1H,1H,2H,2H-perfluorooctyl acrylate monomer in the chosen anhydrous solvent. The solvent-to-monomer ratio can be adjusted depending on the desired polymer concentration.

-

Add the radical initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).

-

De-gas the solution to remove oxygen, which can inhibit the polymerization. This can be achieved by performing at least three freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution for at least 30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) in an oil bath under an inert atmosphere with continuous stirring.

-

Allow the polymerization to proceed for the desired amount of time, which can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

Diagram 2: Free-Radical Polymerization Workflow

Caption: General workflow for the free-radical polymerization of the monomer.

Applications

The unique properties of polymers derived from 1H,1H,2H,2H-perfluorooctyl acrylate make them valuable in a variety of applications. The presence of the perfluoroalkyl side chains leads to polymers with very low surface energies.

-

Surface Coatings: These polymers are used to create water- and oil-repellent coatings for textiles, leather, and paper.[4][5] These coatings provide stain resistance and easy-clean surfaces without significantly altering the material's feel or breathability.

-

Specialty Polymers: It is used as a comonomer in the synthesis of specialty copolymers. For example, it can be copolymerized with other acrylic monomers to tailor the surface properties of the resulting material.

-

Biomedical Applications: Fluorinated polymers can exhibit low friction and anti-fouling properties, making them of interest for biomedical devices and coatings.

-

Research and Development: As a fluorinated monomer, it serves as a building block in the development of new materials with tailored surface properties for advanced applications.

Safety and Handling

1H,1H,2H,2H-Perfluorooctyl acrylate is classified as a substance that may cause skin and serious eye irritation, as well as respiratory irritation.[6] It is considered a "forever chemical," and appropriate precautions should be taken to prevent its release into the environment.[6]

Handling Precautions:

-

Handle in a well-ventilated area.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

-

Avoid breathing fumes, mist, or vapors.[6]

-

Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6]

-

Keep the container tightly closed when not in use.[6]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations. Avoid release to the environment.[6]

Conclusion

1H,1H,2H,2H-Perfluorooctyl acrylate is a versatile fluorinated monomer that provides a pathway to polymers with unique and valuable surface properties. Understanding its chemical characteristics, synthesis, and polymerization is crucial for its effective application in research and industry. The experimental protocols provided in this guide offer a starting point for the synthesis and utilization of this compound in the development of advanced materials. As with all chemicals, proper safety precautions must be observed during its handling and disposal.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Perfluorooctyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and polymerization of perfluorooctyl acrylate (B77674). This fluorinated monomer is of significant interest in materials science and various industrial applications due to the unique properties conferred by its perfluorinated chain. This document will focus on two common isomers: 1H,1H,2H,2H-perfluorooctyl acrylate and 1H,1H-perfluorooctyl acrylate.

Chemical Structure and Properties

Perfluorooctyl acrylates are esters of acrylic acid and a fluorinated alcohol. The presence of a highly fluorinated alkyl chain imparts unique properties such as low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability.

The two primary isomers discussed in this guide are:

-

1H,1H,2H,2H-Perfluorooctyl Acrylate: This isomer has a two-carbon hydrocarbon spacer between the perfluorinated chain and the acrylate group.

-

1H,1H-Perfluorooctyl Acrylate: In this isomer, the perfluorinated chain is directly attached to the ester oxygen via a single methylene (B1212753) group.

A summary of their key chemical and physical properties is presented in the tables below.

Chemical Identification

| Property | 1H,1H,2H,2H-Perfluorooctyl Acrylate | 1H,1H-Perfluorooctyl Acrylate |

| Synonyms | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate, TFOA | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate |

| CAS Number | 17527-29-6[1] | 307-98-2[2] |

| Molecular Formula | C₁₁H₇F₁₃O₂[3][4] | C₁₁H₅F₁₅O₂[2] |

| Molecular Weight | 418.15 g/mol | 454.13 g/mol [2] |

Physical Properties

| Property | 1H,1H,2H,2H-Perfluorooctyl Acrylate | 1H,1H-Perfluorooctyl Acrylate |

| Appearance | Colorless oily liquid | - |

| Boiling Point | 76-80 °C @ 8 mmHg | - |

| Density | 1.554 g/mL at 25 °C | - |

| Refractive Index | n20/D 1.338 | - |

Synthesis of Perfluorooctyl Acrylate

The most common method for synthesizing perfluorooctyl acrylates is the esterification of the corresponding fluorinated alcohol with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Synthesis of 1H,1H,2H,2H-perfluorooctyl acrylate via esterification.

Experimental Protocol: Synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate

This protocol is adapted from the synthesis of a longer-chain fluoroacrylate and is expected to be directly applicable.

Materials:

-

1H,1H,2H,2H-Perfluorooctan-1-ol

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,2H,2H-perfluorooctan-1-ol in anhydrous DCM.

-

Add triethylamine to the solution. The molar ratio of TEA to the fluoroalcohol should be approximately 1.1:1.

-

Cool the flask to 0 °C in an ice bath with continuous stirring.

-

Slowly add acryloyl chloride (approximately 1.05 molar equivalents relative to the fluoroalcohol) to the cooled solution using a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 1H,1H,2H,2H-perfluorooctyl acrylate.

Polymerization of this compound

Perfluorooctyl acrylates can be polymerized via free-radical polymerization to form poly(this compound). This can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN), or through photopolymerization.

References

An In-depth Technical Guide to Perfluorooctyl Acrylate and Its Related Compounds

For Researchers, Scientists, and Drug Development Professionals

The term "perfluorooctyl acrylate" is often used in scientific literature and commercial contexts to refer to several distinct fluorinated acrylate (B77674) monomers. This ambiguity can lead to confusion in research and development. This technical guide provides a detailed clarification of the chemical identities, properties, and relevant experimental protocols for the primary compounds associated with this name, ensuring precision for scientific and drug development applications.

1H,1H,2H,2H-Perfluorodecyl Acrylate

With the CAS Number 27905-45-9, 1H,1H,2H,2H-perfluorodecyl acrylate is a key monomer in the synthesis of fluoropolymers with applications in low surface energy coatings, drug delivery, and medical devices.[1]

Synonyms and Identifiers

This compound is known by a variety of names, which are crucial to identify for comprehensive literature and patent searches.

-

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate[2]

-

Perfluorooctylethyl acrylate[3]

-

(Perfluorooctyl)ethyl acrylate[3]

-

1,1,2,2-Tetrahydroperfluorodecyl acrylate[3]

-

8:2 Fluorotelomer acrylate (8:2 FTAcr)[4]

-

1H,1H,2H,2H-Heptadecafluorodecyl acrylate[5]

Physicochemical Properties

The unique properties of this monomer are due to its perfluorinated tail, which imparts hydrophobicity, oleophobicity, and high thermal and chemical stability.[1]

| Property | Value |

| Molecular Formula | C13H7F17O2 |

| Molecular Weight | 518.17 g/mol [2] |

| Density | 1.637 g/mL at 25 °C[1] |

| Boiling Point | 90 °C at 4 mmHg[1] |

| Refractive Index | n20/D 1.337[1] |

| Flash Point | >37°C[6] |

| Storage Temperature | 2-8°C[1] |

Experimental Protocols

A common method for the synthesis of this monomer is the esterification of 1H,1H,2H,2H-perfluoro-1-decanol with acryloyl chloride.[7]

Materials:

-

1H,1H,2H,2H-Perfluoro-1-decanol (8:2 Fluorotelomer Alcohol)

-

Acryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 1H,1H,2H,2H-perfluoro-1-decanol and triethylamine (approximately 1.1 molar equivalents to the alcohol) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.[7]

-

Cool the mixture to 0°C in an ice bath with continuous stirring.[7]

-

Slowly add acryloyl chloride (approximately 1.05 molar equivalents to the alcohol) to the solution over 30-60 minutes, maintaining the temperature at 0°C.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.[7]

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1H,1H,2H,2H-heptadecafluorodecyl acrylate.[7]

Poly(1H,1H,2H,2H-heptadecafluorodecyl acrylate) can be synthesized via free-radical solution polymerization.[7]

Materials:

-

1H,1H,2H,2H-heptadecafluorodecyl acrylate monomer

-

Anhydrous solvent (e.g., trifluorotoluene, hexafluoroisopropanol)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Schlenk flask

-

Magnetic stir bar

-

Oil bath

Procedure:

-

Dissolve the 1H,1H,2H,2H-heptadecafluorodecyl acrylate monomer in the anhydrous solvent in a Schlenk flask (typically a 90:10 w/w solvent to monomer ratio).[7]

-

Add the radical initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).[7]

-

De-gas the solution by performing three freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen, argon) for at least 30 minutes to remove oxygen.[7]

-

Heat the reaction mixture to 60-80°C in an oil bath under an inert atmosphere with continuous stirring.[7]

-

Monitor the polymerization progress. The reaction time will vary depending on the desired molecular weight and conversion.

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).

-

Collect the polymer by filtration and dry it under vacuum.

Thin films of poly(1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA) can be created using a solvent-free initiated chemical vapor deposition (iCVD) process.[8]

Materials and Equipment:

-

1H,1H,2H,2H-perfluorodecyl acrylate (PFDA) monomer

-

tert-Butyl peroxide (TBPO) initiator

-

iCVD reactor with a heated filament, a temperature-controlled substrate stage, mass flow controllers, and a vacuum system

Procedure:

-

Heat the PFDA monomer to 80°C and introduce it into the iCVD chamber via a mass flow controller.[8]

-

Keep the TBPO initiator at room temperature and introduce it into the chamber through a separate mass flow controller.[8]

-

Maintain a constant reactor pressure of 100 mTorr.[8]

-

Heat the nichrome filaments to 300°C to thermally decompose the initiator into free radicals.[8]

-

Maintain the substrate at a cool temperature (e.g., 20-30°C) to promote the adsorption of the monomer and initiator radicals.

-

Initiation, propagation, and termination of the polymerization occur on the surface of the substrate, forming a conformal polymer film.[8]

-

The deposition rate can be monitored in situ using laser interferometry.

1H,1H,2H,2H-Perfluorooctyl Acrylate

This compound, with the CAS Number 17527-29-6, is structurally similar to the decyl analog but has a shorter perfluorohexyl chain.

Synonyms and Identifiers

-

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate[9]

-

Perfluorohexylethyl acrylate[10]

-

2-(Perfluorohex-1-yl)ethyl acrylate[9]

-

1,1,2,2-Tetrahydroperfluorooctylacrylate[10]

-

TFOA[11]

Physicochemical Properties

The shorter fluorinated chain slightly alters the physical properties compared to its C8 counterpart.

| Property | Value |

| Molecular Formula | C11H7F13O2 |

| Molecular Weight | 418.15 g/mol [12] |

| Density | 1.554 g/mL at 25 °C[13] |

| Boiling Point | 76-80 °C at 8 mmHg[13] |

| Refractive Index | n20/D 1.338[13] |

| Flash Point | 102 °C (215.6 °F) - closed cup[11] |

| Water Solubility | 185 μg/L at 25°C[10] |

| LogP | 5.067 at 25°C[10] |

Experimental Protocols

The synthesis and polymerization protocols for this compound are analogous to those for 1H,1H,2H,2H-perfluorodecyl acrylate, with adjustments made for the different starting materials (i.e., 1H,1H,2H,2H-perfluoro-1-octanol).

1H,1H-Perfluorooctyl Acrylate

Registered under CAS Number 307-98-2, this monomer has a different spacer group between the perfluoroalkyl chain and the acrylate moiety compared to the previous two compounds.

Synonyms and Identifiers

-

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-propenoate[14]

-

1,1-Dihydrothis compound[14]

-

1H,1H-Pentadecafluorooctyl acrylate[]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C11H5F15O2 |

| Molecular Weight | 454.13 g/mol [16] |

| Density | 1.403 g/mL[17] |

| Boiling Point | 65 °C[17] or 112 °C[18] |

| Refractive Index | 1.325[17] |

| Flash Point | 91°C[17] |

| Storage Temperature | 2-8°C (Keep Cold) |

Experimental Protocols

Detailed experimental protocols for the synthesis and polymerization of 1H,1H-perfluorooctyl acrylate are less commonly reported in the readily available literature compared to the 1H,1H,2H,2H analogs. However, the synthesis would likely follow a similar esterification reaction between 1H,1H-perfluorooctanol and acryloyl chloride. Polymerization would proceed via standard free-radical methods. Researchers should consult specialized chemical synthesis literature for detailed procedures.

References

- 1. 1H,1H,2H,2H-パーフルオロデシル アクリラート contains 100 ppm tert-butylcatechol as inhibitor, 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. (Perfluorooctyl)ethyl Acrylate, CAS No. 27905-45-9 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 4. 1H,1H,2H,2H-Perfluorodecyl acrylate (8:2-FTAcr) (¹³Câ, 99%; Dâ, 98%) (with ~200 ppm MeHQ) 50 µg/mL in MeOH | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. 1H,1H,2H,2H-Heptadecafluorodecyl acrylate | 27905-45-9 [chemicalbook.com]

- 6. AB103668 | CAS 27905-45-9 – abcr Gute Chemie [abcr.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CAS 17527-29-6 | 2324-3-45 | MDL MFCD00042351 | 1H,1H,2H,2H-Perfluorooctyl acrylate | SynQuest Laboratories [synquestlabs.com]

- 10. 1H,1H,2H,2H-Perfluorooctyl acrylate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 3,3,4,4,5,5,6,6,7,7,8,8,8-十三氟辛基丙烯酸酯 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 12. 1H,1H,2H,2H-Perfluorooctyl acrylate | LGC Standards [lgcstandards.com]

- 13. 1H,1H,2H,2H-Perfluorooctyl acrylate | 17527-29-6 [chemicalbook.com]

- 14. CAS 307-98-2: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluor… [cymitquimica.com]

- 16. scbt.com [scbt.com]

- 17. 1h,1h-perfluorooctyl acrylate | CAS#:307-98-2 | Chemsrc [chemsrc.com]

- 18. AB103820 | CAS 307-98-2 – abcr Gute Chemie [abcr.com]

A Technical Guide to the Discovery and History of Fluorinated Acrylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical development of fluorinated acrylates, a class of monomers crucial for the synthesis of advanced polymers with unique properties. The narrative traces the origins of these compounds from the broader history of fluoropolymer chemistry, detailing early synthesis methodologies, polymerization techniques, and the evolution of their applications. This document summarizes key scientific milestones, presents quantitative data in a structured format, and provides detailed experimental protocols for foundational synthesis and polymerization reactions. Visual diagrams generated using Graphviz are included to illustrate key chemical pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in materials science and drug development.

Introduction: The Dawn of Fluoropolymer Chemistry

The journey into the world of fluorinated acrylates begins with the broader history of fluoropolymer chemistry. A pivotal moment occurred in 1886 when Henri Moissan successfully isolated elemental fluorine.[1] However, it was not until the 1930s that the synthesis of stable fluoropolymers became a reality.[1] The accidental discovery of polytetrafluoroethylene (PTFE) by Dr. Roy J. Plunkett at DuPont in 1938 marked the dawn of the fluoropolymer industry.[1] This serendipitous event, where a cylinder of tetrafluoroethylene (B6358150) gas polymerized into a waxy white solid, unveiled a material with unprecedented chemical inertness and thermal stability.

Following this discovery, the mid-20th century saw a surge in fluoropolymer research and development, with companies like DuPont and 3M at the forefront. Key milestones included the introduction of polychlorotrifluoroethylene (PCTFE) in 1953, fluorinated ethylene (B1197577) propylene (B89431) (FEP) in 1960, and polyvinylidene fluoride (B91410) (PVDF) in 1961.[1] This era of innovation laid the groundwork for the exploration of other classes of fluorinated monomers, including the versatile and highly functional fluorinated acrylates.

The Emergence of Fluorinated Acrylates

While the initial focus of fluoropolymer research was on perfluorinated backbones like PTFE, scientists soon recognized the potential of incorporating fluorine into the side chains of polymers. This led to the development of fluorinated acrylates, which combine the desirable properties of acrylic polymers with the unique attributes conferred by fluorine, such as low surface energy, hydrophobicity, and oleophobicity.

The synthesis of α-fluoroacrylic acid derivatives marked a significant advancement in this area. These monomers, and the resulting polymers, opened up new avenues for creating materials with tailored properties for a wide range of applications.[2]

Synthesis of Fluorinated Acrylate (B77674) Monomers: Foundational Methods

The preparation of fluorinated acrylate monomers has evolved over time, with early methods laying the foundation for more sophisticated techniques. A common and historically significant approach involves the esterification of acrylic acid or its derivatives with a corresponding fluorinated alcohol.

General Synthesis Pathway

The fundamental reaction for producing a simple fluorinated acrylate involves the reaction of a fluoroalcohol with an acrylic acid derivative, typically in the presence of a catalyst.

Caption: General esterification pathway for fluorinated acrylate synthesis.

Detailed Experimental Protocol: Synthesis of 1H,1H,2H,2H-Perfluorodecyl Acrylate

The following protocol details a representative early method for the synthesis of a long-chain fluorinated acrylate.

Materials:

-

1H,1H,2H,2H-Perfluorodecanol

-

Acryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous dichloromethane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask maintained under a nitrogen atmosphere, dissolve 1H,1H,2H,2H-perfluorodecanol in anhydrous dichloromethane.

-

Add triethylamine to the solution. The molar ratio of TEA to the fluoroalcohol should be approximately 1.1:1.

-

Cool the flask to 0°C in an ice bath with continuous stirring.

-

Slowly add acryloyl chloride (approximately 1.05 molar equivalents relative to the fluoroalcohol) to the cooled solution using a dropping funnel over 30-60 minutes, ensuring the temperature remains at 0°C.[3]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude 1H,1H,2H,2H-perfluorodecyl acrylate by column chromatography on silica gel or by distillation under reduced pressure.[3]

Polymerization of Fluorinated Acrylates

The polymerization of fluorinated acrylate monomers is a critical step in harnessing their unique properties. Free-radical polymerization has been a widely used method since the early days of their development.

Free-Radical Polymerization

This method involves the use of a free-radical initiator to start the polymerization chain reaction.

Caption: Workflow for free-radical polymerization of fluorinated acrylates.

Detailed Experimental Protocol: Free-Radical Solution Polymerization of 1H,1H,2H,2H-Heptadecafluorodecyl Acrylate

Materials:

-

1H,1H,2H,2H-Heptadecafluorodecyl acrylate monomer

-

Anhydrous solvent (e.g., toluene, ethyl acetate)

-

Azobisisobutyronitrile (AIBN) as the radical initiator

-

Non-solvent for precipitation (e.g., methanol, hexane)

Procedure:

-

Dissolve the 1H,1H,2H,2H-heptadecafluorodecyl acrylate monomer in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. A typical solvent to monomer ratio is 90:10 (w/w).[3]

-

Add the radical initiator, AIBN, typically at 0.1-1 mol% with respect to the monomer.[3]

-

De-gas the solution by performing three freeze-pump-thaw cycles or by bubbling with an inert gas like nitrogen or argon for at least 30 minutes to remove oxygen.[3]

-

Heat the reaction mixture to the desired temperature, typically 60-80°C for AIBN, in an oil bath under an inert atmosphere with continuous stirring.[3]

-

Allow the polymerization to proceed for a predetermined time, which can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.

-

Monitor the monomer conversion by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath.

-

Precipitate the polymer by slowly pouring the reaction solution into a large excess of a stirred non-solvent.

-

Collect the precipitated polymer by filtration.[3]

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the final poly(1H,1H,2H,2H-heptadecafluorodecyl acrylate) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[3]

Properties of Early Fluorinated Acrylates and Their Polymers

The incorporation of fluorine atoms imparts a unique set of properties to acrylate polymers. Even in the early stages of their development, these materials exhibited characteristics that made them highly valuable for various applications.

| Property | Monomer: 2,2,2-Trifluoroethyl Acrylate | Polymer: Poly(2,2,2-trifluoroethyl acrylate) | Polymer: Poly(2,2,2-trifluoroethyl methacrylate) |

| CAS Number | 407-47-6 | 29036-64-4 | 54802-79-8 |

| Molecular Formula | C5H5F3O2 | (C5H5F3O2)n | (C6H7F3O2)n |

| Density (g/mL at 25°C) | Not readily available | 1.403 | Not readily available |

| Refractive Index (n20/D) | Not readily available | 1.411[4] | 1.418[5] |

| Glass Transition (Tg) | N/A | -10 °C[4] | 69 °C |

| Melting Point (°C) | Not readily available | - | 50-52 |

Evolution of Applications

The unique properties of fluorinated acrylates and their polymers have led to a wide array of applications, which have evolved with advancements in synthesis and polymerization techniques.

-

Early Applications: Initially, the low surface energy and hydrophobic/oleophobic nature of these polymers made them ideal for surface coatings, particularly for textiles, paper, and leather to impart water and oil repellency.

-

Modern Applications: With the advent of controlled radical polymerization techniques, it became possible to synthesize well-defined block copolymers and other advanced architectures. This has expanded their use into high-tech areas such as:

-

Biomedical Devices: Their biocompatibility and low friction surfaces are advantageous for medical implants and devices.

-

Optical Materials: Their low refractive indices make them suitable for use in optical fibers, anti-reflective coatings, and waveguides.[4]

-

Microelectronics: They are used in photoresist technology for the fabrication of integrated circuits.

-

Advanced Coatings: Their durability and resistance to weathering make them excellent for protective coatings on a variety of substrates.

-

Conclusion

The discovery and development of fluorinated acrylates represent a significant chapter in the history of polymer chemistry. From their conceptual origins in the broader field of fluoropolymers to the sophisticated synthesis and polymerization methods available today, these monomers have enabled the creation of a diverse range of high-performance materials. The foundational work on their synthesis and polymerization, detailed in this guide, continues to be relevant for researchers and professionals seeking to innovate in fields ranging from materials science to drug development. The unique combination of properties offered by fluorinated acrylates ensures their continued importance in addressing the challenges of modern technology.

References

- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Poly(2,2,2-trifluoroethyl acrylate) Polytrifluoroethyl acrylate 29036-64-4 [sigmaaldrich.com]

- 5. 54802-79-8 CAS MSDS (POLY(2,2,2-TRIFLUOROETHYL METHACRYLATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

introduction to perfluoroalkyl compounds (PFAS)

An In-depth Technical Guide to Per- and Polyfluoroalkyl Substances (PFAS)

Introduction to PFAS

Per- and polyfluoroalkyl substances (PFAS) are a large and complex class of synthetic organofluorine chemical compounds, numbering in the thousands.[1][2][3][4] First developed in the 1940s, they have been utilized in a vast range of industrial and consumer products due to their unique and desirable properties.[2][3][5] These properties, which include resistance to heat, water, and oil, stem from the characteristic carbon-fluorine (C-F) bond, one of the strongest in organic chemistry.[3][6] This chemical stability, however, also makes them extraordinarily persistent in the environment, leading to their nickname "forever chemicals".[3][6] Their resistance to degradation, combined with their mobility and potential for bioaccumulation, has resulted in widespread environmental contamination and growing concern over their potential adverse effects on human health and ecosystems.[6][7][8] Epidemiological studies have suggested associations between exposure to certain PFAS and a variety of health issues, including altered immune and thyroid function, liver disease, lipid dysregulation, kidney disease, adverse reproductive and developmental outcomes, and cancer.[9]

Core Chemistry and Classification

The fundamental structure of PFAS consists of a fluorinated carbon chain (the "tail") and a functional group (the "head").[10] The tail is typically a perfluoroalkyl moiety (CnF2n+1–), which is hydrophobic and lipophobic, while the head is hydrophilic, making most PFAS molecules amphiphilic.[2][10][11]

PFAS can be broadly divided into two main classes: non-polymers and polymers.[12]

-

Non-polymers: This class includes the most well-studied PFAS.

-

Perfluoroalkyl substances have a fully fluorinated carbon chain.[10][11] The most prominent among these are the perfluoroalkyl acids (PFAAs).

-

Perfluoroalkyl carboxylic acids (PFCAs): Characterized by a carboxylic acid functional group (-COOH). Perfluorooctanoic acid (PFOA) is a well-known example.[5][12]

-

Perfluoroalkane sulfonic acids (PFSAs): Characterized by a sulfonic acid functional group (-SO₃H). Perfluorooctane sulfonate (PFOS) is the most notable example.[5][12]

-

-

Polyfluoroalkyl substances have a carbon chain that is not fully fluorinated, meaning it contains at least one carbon atom to which a hydrogen atom is bonded.[10][11] These compounds are often referred to as "precursors" because they can degrade into the more stable PFAAs in the environment.[12][13] Examples include fluorotelomer alcohols (FTOHs).[12]

-

-

Polymers: These are larger molecules made of repeating monomer units and include fluoropolymers, polymeric perfluoropolyethers, and side-chain fluorinated polymers.[12]

The diagram below illustrates the hierarchical classification of non-polymer PFAS.

Physicochemical Properties

The physical and chemical properties of PFAS govern their environmental behavior.[7] These properties vary based on factors like carbon chain length and the nature of the functional group.[14] For instance, melting and boiling points tend to increase with the length of the fluorinated chain.[15] Reliable, empirically derived data for many PFAS are scarce, with many values being estimated through modeling.[15][16]

Table 1: Selected Physicochemical Properties of PFOA and PFOS

| Property | PFOA (Perfluorooctanoic Acid) | PFOS (Perfluorooctane Sulfonate) | Source(s) |

|---|---|---|---|

| Molecular Formula | C₈HF₁₅O₂ | C₈HF₁₇O₃S | General Knowledge |

| Molecular Weight ( g/mol ) | 414.07 | 500.13 | General Knowledge |

| Physical State | Solid (White powder) | Solid | [10][15] |

| Water Solubility (mg/L at 25°C) | 9,500 | 570 | [2] |

| Vapor Pressure (mm Hg at 20-25°C) | 0.002 - 0.525 | Data varies significantly | [2][15] |

| Boiling Point (°C) | 188 - 192 | 258 - 260 | [2] |

| Melting Point (°C) | 45 - 54 | No data |[2] |

Environmental Fate and Transport

Once released, PFAS are subject to various fate and transport processes, including advection, dispersion, diffusion, atmospheric deposition, and leaching.[7][17] Their high water solubility and low volatility (for ionic forms) facilitate transport in aquatic systems.[6][13] PFAS can leach from surface soils into groundwater during precipitation events and can be transported long distances in the atmosphere before deposition.[7][17]

Sorption to organic carbon and minerals in soil and sediment is a key process influencing their mobility; long-chain PFAS tend to be more strongly adsorbed than short-chain ones.[10] Due to their amphiphilic nature, PFAS also accumulate at air-water and oil-water interfaces.[10][15] Polyfluoroalkyl precursors can undergo biotic or abiotic transformation in the environment to form stable PFAAs, acting as long-term sources of contamination.[7][13]

Toxicology and Molecular Mechanisms

Exposure to PFAS is associated with a wide range of adverse health effects.[9] The precise molecular mechanisms of toxicity are still under active investigation but are known to involve the disruption of normal physiological processes.[1][18]

Epidemiological and animal studies have linked certain PFAS to:

-

Liver Toxicity: Associations have been found between long-chain PFAS exposure and elevated liver enzymes.[9] Animal studies show liver lesions and effects consistent with the activation of the peroxisome proliferator-activated receptor-alpha (PPARα).[9]

-

Immune System Effects: PFAS exposure can suppress the human immune response, leading to lower antibody responses to vaccines and an increased incidence of some infections.[9][19][20]

-

Endocrine Disruption: PFAS can interfere with thyroid hormone pathways and estrogen signaling.[21][22] For example, they can compete with the natural hormone thyroxine for binding to the transport protein transthyretin (TTR).[22]

-

Metabolic Dysregulation: Dyslipidemia (abnormal cholesterol levels) is one of the most consistent metabolic outcomes of PFAS exposure.[9]

-

Developmental and Reproductive Toxicity: Adverse outcomes include pregnancy-induced hypertension, preeclampsia, and small decreases in birth weight.[19]

-

Carcinogenicity: PFOA is classified as carcinogenic to humans (Group 1) by the IARC, with links to kidney and testicular cancer.[4][19]

One key mechanism of immunotoxicity for some PFAS involves the Toll-like receptor (TLR) signaling pathway.[23] TLRs are crucial for initiating the innate immune response. Dysregulation of this pathway can lead to immunosuppression and a weakened ability to defend against pathogens.[23]

Analytical Methods

The accurate detection and quantification of PFAS in various environmental matrices is challenging due to their low concentrations (often in the parts-per-trillion range), the presence of numerous isomers, and potential for sample contamination.[24][25]

Table 2: Common Analytical Techniques for PFAS Detection

| Technique | Description | Common Analytes | Strengths |

|---|---|---|---|

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. The gold standard for targeted PFAS analysis.[26][27] It combines the separation power of LC with the high sensitivity and specificity of MS/MS. | A defined set of known PFAS, such as those in EPA Methods 537.1, 533, and 1633.[28][29] | Ultra-sensitive, precise, can identify specific PFAS variants.[26][27] |

| GC-MS | Gas Chromatography-Mass Spectrometry. Used for more volatile PFAS compounds that are not suitable for LC-based methods.[29] | Fluoroalkanes and other volatile PFAS. | Effective for specific volatile compounds. |

| HRMS | High-Resolution Mass Spectrometry. Used for non-targeted analysis to identify unknown or novel PFAS compounds by providing accurate mass measurements.[26][30] | All known and unknown analytes in a sample. | Enables discovery of new PFAS and transformation products.[26] |

| TOP Assay | Total Oxidizable Precursor Assay. An indirect method that oxidizes precursor compounds in a sample to their corresponding terminal PFAAs, which are then measured by LC-MS/MS. | Measures the potential for precursor compounds to form PFAAs. | Provides a more complete picture of PFAA-forming potential.[26] |

Experimental Protocols

Standardized protocols are critical for generating reliable and comparable data. The U.S. Environmental Protection Agency (EPA) has developed several validated methods for PFAS analysis in different matrices.

Protocol: Analysis of PFAS in Drinking Water (Based on EPA Method 537.1)

This protocol outlines the general steps for the determination of selected PFAS in drinking water using solid-phase extraction (SPE) and LC-MS/MS.

-

Sample Collection:

-

Collect samples in polypropylene (B1209903) bottles provided by the laboratory.

-

Each bottle must contain a preservative (e.g., Trizma®) to adjust the sample pH and inhibit microbial degradation.

-

Field blanks must be collected to monitor for potential contamination during the sampling process.[31]

-

-

Sample Extraction (Solid-Phase Extraction - SPE):

-

A measured volume of the water sample (typically 250 mL) is fortified with isotopically labeled internal standards.

-

The sample is passed through an SPE cartridge containing a sorbent (e.g., polystyrene-divinylbenzene). PFAS are retained on the sorbent while other matrix components pass through.

-

The cartridge is washed to remove interferences.

-

The retained PFAS are eluted from the cartridge using a small amount of a solvent, typically methanol.

-

The extract is concentrated to a final volume of 1 mL.

-

-

Instrumental Analysis (LC-MS/MS):

-

An aliquot of the concentrated extract is injected into the LC-MS/MS system.

-

The LC column separates the target PFAS analytes based on their physicochemical properties.

-

The separated analytes enter the mass spectrometer, where they are ionized (typically by electrospray ionization) and fragmented.

-

Specific precursor-to-product ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM) to provide quantification and confirmation.[28]

-

-

Data Analysis and Quality Control:

-

PFAS are identified by comparing the retention time and ion transitions to those of authentic standards.

-

Quantification is performed using the internal standard calibration method.

-

Strict quality control measures are required, including analysis of laboratory blanks, fortified blanks, and duplicate samples.

-

The workflow for this analytical process is visualized below.

Protocol: In Vitro Toxicity Testing

Toxicological assays are used to assess the potential health effects of PFAS. The National Toxicology Program (NTP) and the EPA are collaborating on using high-throughput in vitro screening methods to test large numbers of PFAS.[9][32]

-

Cell Culture:

-

Select a relevant human cell line (e.g., HepaRG® for hepatotoxicity, MCF-7 for transcriptomics).[9]

-

Culture cells under standard conditions (e.g., 37°C, 5% CO₂) to achieve a desired confluence.

-

-

PFAS Exposure:

-

Prepare a range of PFAS concentrations in the appropriate cell culture medium.

-

Expose the cultured cells to the different PFAS concentrations for a defined period (e.g., 24, 48, or 72 hours).

-

-

Endpoint Measurement:

-

After exposure, assess the chosen toxicological endpoint. This could include:

-

Hepatotoxicity: Measuring changes in liver enzyme activity or cell viability.[9]

-

Immunotoxicity: Quantifying alterations in cytokine release from immune or endothelial cells.[9]

-

Developmental Neurotoxicity: Assessing changes in neurite outgrowth or activity in cortical cells.[9]

-

Mitochondrial Toxicity: Evaluating the impact on mitochondrial function.[33]

-

-

-

Data Analysis:

-

Determine dose-response relationships and calculate key toxicological values, such as the IC₅₀ (the concentration that causes 50% inhibition of a given biological function).[34]

-

Remediation Technologies

Given the persistence and mobility of PFAS, remediation of contaminated sites is a significant challenge. Current field-implemented technologies for treating PFAS-contaminated water are primarily limited to separation and sequestration methods that do not destroy the PFAS molecule.[35][36]

-

Granular Activated Carbon (GAC): An established technology where PFAS adsorb to the surface of porous carbon granules. GAC is particularly effective for long-chain PFAS like PFOA and PFOS.[35][36]

-

Ion Exchange (IX) Resins: IX resins can be more effective than GAC for a wider range of PFAS, including shorter-chain compounds. The process involves both adsorption and the exchange of ions.[35]

-

Reverse Osmosis (RO) and Nanofiltration (NF): These membrane separation technologies physically block PFAS molecules from passing through, creating a purified water stream and a concentrated waste stream.[37][38]

These methods produce a concentrated PFAS waste stream (e.g., spent GAC/IX resin, RO concentrate) that requires further management, typically through high-temperature incineration or disposal in permitted landfills.[36][37][39] Destructive technologies, such as electrochemical oxidation and plasma reactors, are promising but are still in earlier stages of development for full-scale application.[39]

References

- 1. researchgate.net [researchgate.net]

- 2. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]

- 3. What is the chemical nature of perfluoroalkyl and polyfluoroalkyl substances (PFAS) compounds? [enviroforensics.com]

- 4. PFAS - Wikipedia [en.wikipedia.org]

- 5. extension.psu.edu [extension.psu.edu]

- 6. researchgate.net [researchgate.net]

- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 8. researchgate.net [researchgate.net]

- 9. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fact sheet: Perfluoroalkylated and Polyfluoroalkylated Substances (PFAS, Under Review) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 11. Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pfas-dev.itrcweb.org [pfas-dev.itrcweb.org]

- 13. PFAS Transport and Fate - Enviro Wiki [enviro.wiki]

- 14. mdpi.com [mdpi.com]

- 15. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 16. researchgate.net [researchgate.net]

- 17. nccoast.org [nccoast.org]

- 18. Neurotransmission Targets of Per- and Polyfluoroalkyl Substance Neurotoxicity: Mechanisms and Potential Implications for Adverse Neurological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How PFAS Impacts Your Health | PFAS and Your Health | ATSDR [atsdr.cdc.gov]

- 20. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 21. Epigenetic and Genotoxic Mechanisms of PFAS-Induced Neurotoxicity: A Molecular and Transgenerational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How PFAS Disrupts Human Biology: Molecular Mechanisms of Endocrine & Neurological Effects [visimade.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 25. hepure.com [hepure.com]

- 26. conquerscientific.com [conquerscientific.com]

- 27. Techniques for the determination of PFAS (per- and polyfluoroalkyl substances) | EVISA's News [speciation.net]

- 28. mdpi.com [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. epa.gov [epa.gov]

- 31. organomation.com [organomation.com]

- 32. epa.gov [epa.gov]

- 33. Per- and Polyfluoroalkyl Substances (PFAS) [ntp.niehs.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 36. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 37. PFAS Technology, Remediation and Treatment | Veolia [watertechnologies.com]

- 38. PFAS removal and treatment technologies for water | Socrematic [waterleau.com]

- 39. trihydro.com [trihydro.com]

A Technical Guide to the Core Characteristics of Perfluorinated Alkyl Chains for Drug Development Professionals

Introduction: Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic organofluorine compounds characterized by a partially or fully fluorinated alkyl chain. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, imparting exceptional thermal and chemical stability to these molecules.[1][2] In drug development, the strategic incorporation of fluorine and fluorinated alkyl groups has become a key strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Understanding the fundamental characteristics of perfluorinated alkyl chains is therefore critical for researchers, scientists, and drug development professionals seeking to leverage their unique properties. This guide provides an in-depth technical overview of the physicochemical properties, pharmacokinetic implications, and toxicological considerations of these moieties, supplemented with detailed experimental protocols and visualizations.

Core Physicochemical Properties

The substitution of hydrogen atoms with fluorine dramatically alters a molecule's properties. The high electronegativity of fluorine and the strength of the C-F bond lead to low polarizability, high thermal stability, and resistance to chemical and metabolic degradation.[3] Perfluoroalkyl chains are both hydrophobic (water-repelling) and lipophobic (fat-repelling), a unique characteristic that influences their interaction with biological systems.

Many PFAS are amphiphilic, possessing a hydrophilic functional group (e.g., carboxylate or sulfonate) and a hydrophobic/lipophobic perfluorinated "tail".[4] This structure allows them to act as surfactants, accumulating at interfaces.[5] The introduction of fluorine can also significantly modulate the acidity (pKa) of nearby functional groups, which can influence a drug's binding affinity and bioavailability.[6]

Data Presentation: Physicochemical Properties of Common PFAS

The following table summarizes key physicochemical properties for several common perfluoroalkyl substances (PFAS), illustrating the influence of chain length and functional group. Data is compiled from the ITRC PFAS Physical and Chemical Properties Table and recent experimental determinations.[7][8][9]

| Compound Name (Acronym) | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L at 25°C) | log Kₒw | pKₐ |

| Perfluorobutanoic Acid (PFBA) | C₄HF₇O₂ | 214.05 | -17.5 | 120 | 9,500 | 1.49 | 0.66 |

| Perfluorohexanoic Acid (PFHxA) | C₆HF₁₁O₂ | 314.05 | -10.1 | 157 | 2,100 | 2.50 | 0.52 |

| Perfluorooctanoic Acid (PFOA) | C₈HF₁₅O₂ | 414.07 | 45-54 | 188-192 | 9,500 | 4.76 | -0.27 ± 0.18 |

| Perfluorobutanesulfonic Acid (PFBS) | C₄HF₉O₃S | 299.11 | - | - | 7,700 | 1.05 | < -1.85 |

| Perfluorohexanesulfonic Acid (PFHxS) | C₆HF₁₃O₃S | 399.12 | - | - | 1,800 | 2.00 | < -1.85 |

| Perfluorooctanesulfonic Acid (PFOS) | C₈HF₁₇O₃S | 500.13 | - | 258-260 | 570 | 4.98 | < -1.85 |

Pharmacokinetic Profile & Drug Development Implications (ADME)

The unique properties of perfluorinated chains have a profound impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a primary reason for their use in medicinal chemistry.[10]

-

Absorption: The oral bioavailability of many PFAS is high. Their amphiphilic nature can facilitate absorption, though the exact mechanisms are complex. For drug candidates, strategic fluorination can modulate lipophilicity to optimize absorption characteristics.[11]

-

Distribution: Perfluorinated compounds, particularly those with longer chains, exhibit very high binding to plasma proteins, primarily serum albumin.[11] This extensive protein binding significantly limits the unbound fraction of the drug available to interact with its target, a critical consideration for dosing and efficacy.[12] The high protein affinity also contributes to their long biological half-lives.

-

Metabolism: A key advantage of incorporating perfluoroalkyl chains in drug design is the enhancement of metabolic stability.[13] The strength of the C-F bond makes the chain highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the clearance of a majority of marketed drugs.[6][14] Replacing a metabolically liable C-H bond with a C-F bond is a common and effective strategy to block metabolic pathways, reduce clearance, and prolong a drug's half-life.[6]

-

Excretion: Due to high plasma protein binding and resistance to metabolism, many perfluorinated compounds are eliminated very slowly from the body, with half-lives that can span several years in humans.[4] Shorter-chain PFAS are generally eliminated more quickly than their long-chain counterparts.[2]

Toxicological Profile

While advantageous in drug design, the persistence and bioaccumulative nature of some PFAS have led to significant health and environmental concerns. Epidemiological and animal studies have linked exposure to certain PFAS, like PFOA and PFOS, with a variety of adverse health effects, including liver toxicity, altered lipid and insulin (B600854) regulation, immune and thyroid function disruption, and cancer.[5]

A primary molecular initiating event for the toxicity of many PFAS is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[5] Activation of PPARα by PFAS is species-dependent, with rodents generally showing a more sensitive response than humans.[6] However, this pathway is a key consideration in the toxicological assessment of any compound containing a perfluoroalkyl moiety.

Key Experimental Protocols

Reliable and reproducible data are the foundation of drug development. The following sections outline methodologies for key experiments used to characterize compounds containing perfluoroalkyl chains.

Determination of Physicochemical Properties

Standardized protocols for determining the physical and chemical properties of compounds are detailed in the OECD Guidelines for the Testing of Chemicals. These internationally accepted methods ensure data consistency and comparability.

-

Property: pKₐ (Acid Dissociation Constant)

-

Methodology: OECD Guideline 112, "Dissociation Constants in Water". This typically involves a titration method (potentiometric, spectrophotometric, or conductometric) where the test substance is dissolved in water and titrated with a standard acid or base. The pKₐ is determined from the pH measurements at various points of neutralization.

-

-

Property: log Kₒw (Octanol-Water Partition Coefficient)

-

Methodology: OECD Guideline 107 ("Partition Coefficient (n-octanol/water): Shake Flask Method") or OECD Guideline 117 ("Partition Coefficient (n-octanol/water), HPLC Method"). The shake flask method involves dissolving the substance in a mixture of n-octanol and water, allowing the phases to separate, and measuring the concentration of the substance in each phase to calculate the partition coefficient. The HPLC method estimates log Kₒw based on the retention time of the compound on a reverse-phase column.

-

-

Property: Water Solubility

-

Methodology: OECD Guideline 105, "Water Solubility". The column elution method or the flask method is used. In the flask method, the substance is dissolved in water at a specific temperature with stirring until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined analytically.

-

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a compound bound to plasma proteins, which is critical for understanding drug distribution and predicting the therapeutically active (unbound) concentration.[1]

-

Materials:

-

Rapid Equilibrium Dialysis (RED) device plate with dialysis membrane inserts (e.g., 8-14 kDa MWCO).

-

Control plasma from relevant species (e.g., human, rat).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Test compound stock solution.

-

Incubator shaker.

-

LC-MS/MS for analysis.

-

-

Protocol:

-

Prepare the RED base plate and insert cartridges according to the manufacturer's instructions.

-

Spike control plasma with the test compound to the desired final concentration (e.g., 1 µM).

-

Add the spiked plasma (e.g., 200-300 µL) to the sample chamber (donor side) of the RED insert.

-

Add an equivalent volume of PBS (e.g., 350-500 µL) to the buffer chamber (receiver side).

-

Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for a predetermined time (e.g., 4-6 hours) sufficient to reach equilibrium.

-

After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

-

To equalize matrix effects for analysis, add blank PBS to the plasma aliquot and blank plasma to the buffer aliquot in the same ratio.

-

Precipitate proteins by adding an organic solvent (e.g., acetonitrile (B52724) with an internal standard).

-

Centrifuge to pellet the precipitated protein and analyze the supernatant from both chambers by LC-MS/MS.

-

Calculation: The percent unbound is calculated as: (% Unbound) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

-

Metabolic Stability: Liver Microsomal Assay

This in vitro assay is used to assess the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes, providing an estimate of its intrinsic clearance.

-

Materials:

-

Pooled liver microsomes from relevant species (e.g., human, rat).

-

Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).

-

NADPH regenerating system (cofactor solution).

-

Test compound and positive control compound stock solutions.

-